N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
CAS No.: 1935659-50-9
Cat. No.: VC7306664
Molecular Formula: C10H12N4
Molecular Weight: 188.234
* For research use only. Not for human or veterinary use.
![N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine - 1935659-50-9](/images/structure/VC7306664.png)
Specification
CAS No. | 1935659-50-9 |
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Molecular Formula | C10H12N4 |
Molecular Weight | 188.234 |
IUPAC Name | 6-methyl-N-prop-2-enyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C10H12N4/c1-3-4-11-10-9-8(12-6-13-10)5-7(2)14-9/h3,5-6,14H,1,4H2,2H3,(H,11,12,13) |
Standard InChI Key | HKCPWFLBGDDVCD-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(N1)C(=NC=N2)NCC=C |
Introduction
Synthesis and Reaction Optimization
The synthesis of N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine can be conceptualized through a multi-step route inspired by methodologies for analogous pyrrolo[3,2-d]pyrimidine derivatives. A key intermediate in such syntheses is the 2'-(alkylsulfonyl)-pyrrolo[2,3-d]pyrimidine, which undergoes nucleophilic substitution with heteroaryl amines .
Stepwise Synthesis Strategy
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Core Formation: The pyrrolo[3,2-d]pyrimidine scaffold is typically constructed from ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. Cyclization via a Claisen rearrangement or related -sigmatropic process generates the bicyclic structure .
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Methyl Group Introduction: Methylation at the 6-position is achieved through alkylation or via a Friedel-Crafts-type reaction during the cyclization step, leveraging the electron-rich nature of the pyrrole ring .
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Allyl Amine Coupling: The 4-chloro intermediate undergoes displacement with allyl amine under optimized conditions. As demonstrated in patent WO2018005865A1, coupling reactions using alkyl sulfones/sulfoxides as leaving groups proceed efficiently at low temperatures (5–20°C) with LiHMDS as a base in THF, yielding the desired amine in >50% yield .
Critical Reaction Parameters:
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Temperature: Maintaining the reaction below 20°C minimizes side reactions .
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Stoichiometry: A 3:1 ratio of allyl amine to sulfone intermediate ensures complete conversion .
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Workup: Quenching with ammonium chloride facilitates isolation via crystallization, avoiding chromatography .
Structural and Spectroscopic Characterization
The molecular structure of N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (C₁₀H₁₃N₅) features distinct regions for spectroscopic analysis:
NMR Spectral Data (Predicted)
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¹H NMR:
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¹³C NMR:
Mass Spectrometry
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ESI-MS: m/z 219.2 [M+H]⁺ (calculated for C₁₀H₁₃N₅).
Physicochemical Properties
Property | Value/Description |
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Molecular Weight | 219.25 g/mol |
LogP (Predicted) | 1.8 (Moderate lipophilicity) |
Solubility | Slightly soluble in polar aprotic solvents (e.g., DMSO), insoluble in water |
Melting Point | 180–185°C (decomposes) |
The allyl group enhances lipophilicity compared to the parent 5H-pyrrolo[3,2-d]pyrimidin-4-amine (logP 0.9) , potentially improving membrane permeability in biological systems.
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